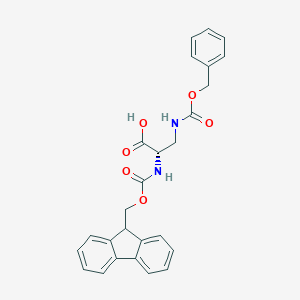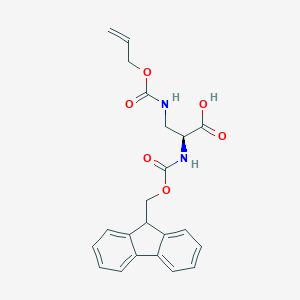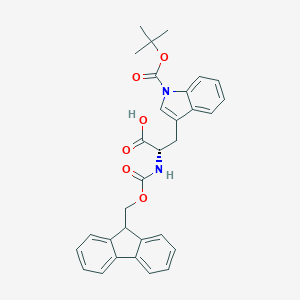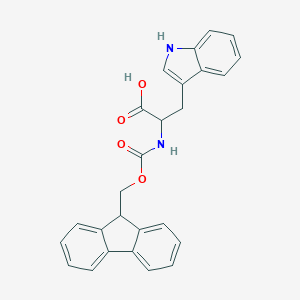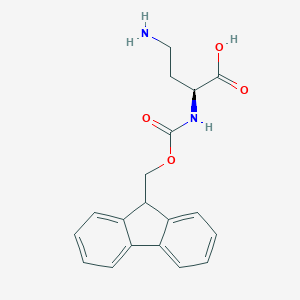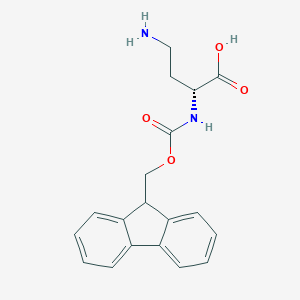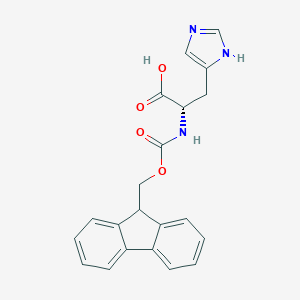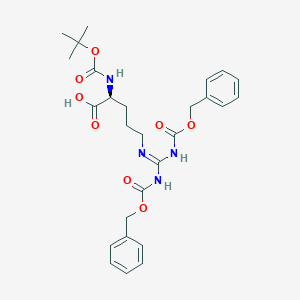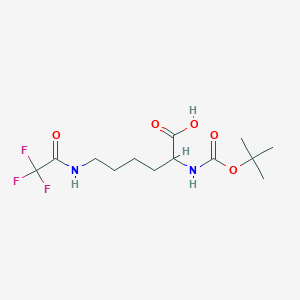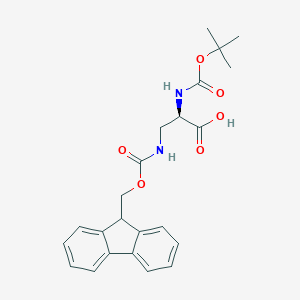
Boc-D-Dap(Fmoc)-OH
Übersicht
Beschreibung
Boc-D-Dap(Fmoc)-OH, also known as Nα-Fmoc-Nβ-Boc-L-2,3-ジアミノプロピオン酸 or Nβ-Boc-Nα-Fmoc-L-2,3-ジアミノプロピオン酸, is a specialty product used for proteomics research . It has a molecular weight of 426.5 .
Molecular Structure Analysis
The molecular formula of Boc-D-Dap(Fmoc)-OH is C23H26N2O6 . The structure of this compound can be represented by the SMILES string CC(C)(C)OC(=O)NCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O .
Physical And Chemical Properties Analysis
Boc-D-Dap(Fmoc)-OH has a molecular weight of 426.5 g/mol . It is a solid substance . More detailed physical and chemical properties are not available in the current resources .
Wissenschaftliche Forschungsanwendungen
Synthesis of Orthogonally Protected α‐2,3‐Diaminopropionic Acid (2,3‐Dap) and 2,4‐Diaminobutanoic Acid (2,4‐Dab) : Rao et al. (2006) described a method for the synthesis of orthogonally protected Fmoc‐Dap/Dab (Boc/Z/Alloc)‐OH from Fmoc‐Asp/Glu, highlighting the synthesis's efficiency and practicality in producing these important amino acid derivatives (Rao, Tantry, & Babu, 2006).
Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters : Temperini et al. (2020) developed a synthetic strategy for preparing orthogonally protected methyl esters of the non-proteinogenic amino acid l-Dap. This study highlights the use of Fmoc and Boc moieties in creating protected l-Dap methyl esters, demonstrating the versatility of these protecting groups (Temperini et al., 2020).
Synthesis and Oligomerization of Fmoc/Boc-protected PNA Monomers : St Amant and Hudson (2012) developed a Boc-protecting group strategy for Fmoc-based Peptide Nucleic Acid (PNA) oligomerization. This method demonstrates the application of Boc-D-Dap(Fmoc)-OH in the synthesis of modified nucleic acids, expanding its utility in molecular biology (St Amant & Hudson, 2012).
Facile Synthesis of Nα‐protected‐l‐α,γ‐diaminobutyric acids : Yamada et al. (2004) reported a facile synthesis method for Nα-Boc-L-alpha,gamma-diaminobutyric acid using polymer-supported hypervalent iodine reagents in water. This study exemplifies the application of Boc-D-Dap(Fmoc)-OH in peptide synthesis, showcasing its potential in simplifying and improving synthetic methodologies (Yamada, Urakawa, Oku, & Katakai, 2004).
Orthogonally Protected Artificial Amino Acid as Tripod Ligand : Shen et al. (2013) prepared a lysine-based Dap derivative where Boc-D-Dap(Fmoc)-OH was used as an orthogonally protected bifunctional chelator. This research demonstrates the use of Boc-D-Dap(Fmoc)-OH in the synthesis of complex peptide structures and its potential in radiopharmaceutical applications (Shen et al., 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25-19(20(26)27)12-24-21(28)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWPBNQGEGBGRF-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373155 | |
| Record name | N-(tert-Butoxycarbonyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Dap(Fmoc)-OH | |
CAS RN |
131570-56-4 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-D-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131570-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





